Superior Cross-Coupling Reactivity: Bromine vs. Chlorine Leaving Groups
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a borated L-aspartic acid derivative, bromopyridines demonstrated substantially higher experimental yields compared to their chloropyridine counterparts [1]. The study established a clear reactivity hierarchy for halogen substituents (Br > I >> Cl) and positional preference (C3 > C2, C4) based on systematic experimental data [1]. For 5-bromo-2,3-dichloropyridine, this translates to a reactive bromine handle at the 5-position capable of undergoing efficient coupling while the 2- and 3-chloro substituents remain largely inert under standard conditions, providing a basis for orthogonal functionalization strategies not available with 2,3-dichloropyridine alone.
| Evidence Dimension | Experimental yield in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Bromopyridines (Br): superior yields; 3-bromopyridine: quantitative yield under optimized conditions |
| Comparator Or Baseline | Chloropyridines (Cl): substantially lower yields; Iodopyridines (I): intermediate yields |
| Quantified Difference | Reactivity order: Br > I >> Cl; Positional preference: C3 > C2, C4 |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling with borated L-aspartic acid derivative; DFT calculations also performed |
Why This Matters
This reactivity hierarchy confirms that bromine at the 5-position provides a uniquely reactive handle for cross-coupling, enabling efficient C-C bond formation at this site while preserving the chloro substituents for subsequent transformations—a feature not achievable with fully chlorinated analogs.
- [1] Mikagi, A., Tokairin, D., Usuki, T. (2018). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. Tetrahedron, 74(46), 6741-6747. DOI: 10.1016/j.tet.2018.10.008 View Source
